Oral Bioavailability: Anisodine Hydrobromide Exhibits 80.45% Oral Bioavailability, Exceeding Atropine (21.62%), Anisodamine (10.78%), and Scopolamine (2.52%)
Anisodine hydrobromide (AT3) demonstrates the highest oral bioavailability among the belladonna alkaloid anticholinergics. In a head-to-head rat pharmacokinetic study, the oral bioavailability of anisodine was 80.45%, which is approximately 3.7-fold higher than atropine (21.62%), 7.5-fold higher than anisodamine (10.78%), and 32-fold higher than scopolamine (2.52%) [1]. The maximum plasma concentration (Cmax) after intravenous administration was 340.50 ± 44.52 ng/mL for AT3, intermediate between anisodamine (267.50 ± 33.16 ng/mL) and scopolamine (483.75 ± 78.13 ng/mL) [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 80.45% |
| Comparator Or Baseline | Atropine 21.62%, Anisodamine 10.78%, Scopolamine 2.52% |
| Quantified Difference | 3.7-fold higher than atropine; 7.5-fold higher than anisodamine; 32-fold higher than scopolamine |
| Conditions | Single oral (i.g.) dose administration in rats; LC-MS/MS quantification |
Why This Matters
The substantially higher oral bioavailability of anisodine hydrobromide enables reliable systemic exposure via oral dosing, whereas scopolamine and anisodamine require alternative administration routes for comparable exposure, directly impacting formulation selection and preclinical study design.
- [1] CHEN H, CHEN Y, WANG H, et al. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. Eur J Drug Metab Pharmacokinet. 2015;40(3):281-289. View Source
